![molecular formula C16H17F3N4O3S B2815854 1-(1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034282-52-3](/img/structure/B2815854.png)
1-(1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H17F3N4O3S and its molecular weight is 402.39. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity
A study by Mao, H., Song, H., and Shi, D.-Q. (2013) synthesized novel compounds similar to the chemical , exhibiting moderate to excellent fungicidal activities against certain pathogens like Cercospora arachidicola Hori (Mao, Song, & Shi, 2013).
Antagonist Activity in Neurotransmitter Receptors
Watanabe, Y. et al. (1992) synthesized derivatives, including structures similar to the specified compound, showing potent 5-HT2 antagonist activity, which is relevant in neurological research (Watanabe et al., 1992).
Antimicrobial Properties
Holla, B. S. et al. (2005) reported the synthesis of substituted 1,2,3-triazoles with potential antimicrobial activity. These compounds share a structural resemblance to the chemical , highlighting its relevance in antimicrobial research (Holla et al., 2005).
Structural Characterization and Theoretical Analysis
Shukla, R. et al. (2017) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, providing insight into the molecular interactions and packing in solid-state forms, which is crucial for understanding the chemical's behavior in different environments (Shukla et al., 2017).
Anticancer Properties
Karayel, A. (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their anti-cancer properties. This research provides an insight into the potential of similar compounds, like the one , in cancer research (Karayel, 2021).
properties
IUPAC Name |
2-[1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c1-9(24)11-3-4-12(27-11)13(25)22-7-5-10(6-8-22)23-15(26)21(2)14(20-23)16(17,18)19/h3-4,10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGOYXSUHPYNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.